molecular formula C14H18N4O3 B2699727 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide CAS No. 159324-61-5

7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide

Cat. No.: B2699727
CAS No.: 159324-61-5
M. Wt: 290.323
InChI Key: HLPWDEYOCXABBO-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide (CAS 159324-61-5) is a synthetically derived organic compound with a molecular formula of C14H18N4O3 and a molecular weight of 290.32 g/mol . This chemical features a benzo[d][1,2]diazepine core, a significant pharmacophore in medicinal chemistry known for its diverse biological activities . The structure is further characterized by methoxy substituents at the 7 and 8 positions and a carbohydrazide functional group, which offers potential for further chemical modification and derivatization in drug discovery programs. The benzoazepine structural class is of considerable research interest due to its presence in compounds with a wide spectrum of biological activities. Benzoazepine-based structures are investigated for various therapeutic areas, including neurological and oncological applications . The specific carbohydrazide functional group on this scaffold makes it a valuable intermediate for researchers in synthetic and medicinal chemistry, particularly for the development of novel nitrogen-containing heterocycles, which are pivotal in the design of potential anticancer agents and central nervous system (CNS) active compounds . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

7,8-dimethoxy-1,4-dimethyl-5H-2,3-benzodiazepine-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-7-9-5-11(20-3)12(21-4)6-10(9)13(14(19)16-15)8(2)18-17-7/h5-6,13H,15H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPWDEYOCXABBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC(=C(C=C2C1C(=O)NN)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide typically involves the reaction of 7,8-dimethoxy-1,4-dimethyl-5H-2,3-benzodiazepine-5-carboxylic acid with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbohydrazide group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction could produce benzodiazepine hydrides. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

Neuropharmacology

Research indicates that 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide exhibits potential neuroprotective effects. Preliminary studies suggest that it may mitigate neuronal damage caused by oxidative stress.

Case Study: Neuroprotection
A study conducted on neuronal cell lines demonstrated that treatment with this compound resulted in:

  • Reduction of cell death by approximately 40% compared to untreated controls.
  • Increased levels of antioxidant enzymes , indicating a protective mechanism against oxidative damage.

This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens.

Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate its potential as a new antimicrobial agent to combat resistant bacterial strains.

Anxiolytic and Sedative Effects

The compound's structural similarities to known anxiolytics suggest it may exhibit anxiolytic properties.

Research Findings
In animal models, compounds within the same class have demonstrated:

  • Significant reduction in anxiety-like behaviors in elevated plus maze tests.
  • Comparable effects to diazepam in conflict conditions.

This positions the compound as a candidate for further development as an anxiolytic medication.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeObserved EffectsReferences
NeuroprotectiveReduced oxidative stress-induced cell death ,
AntimicrobialEffective against specific bacterial strains ,
AnxiolyticReduced anxiety-like behavior in animal models ,

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide involves its interaction with specific molecular targets in the body. It is known to inhibit the activation of p38 MAPK, a protein kinase involved in inflammatory responses. This inhibition reduces the production of proinflammatory cytokines, which can have therapeutic effects in conditions characterized by excessive inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparison of Benzodiazepine Derivatives

Compound Name Core Structure Key Substituents Functional Groups Synthesis Highlights References
This compound Benzo[d][1,2]diazepine 7,8-dimethoxy; 1,4-methyl; carbohydrazide -CONHNH₂, -OCH₃, -CH₃ Not explicitly described
8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][1,4]diazepine Dibenzo[b,e][1,4]diazepine Chlorine; piperazino linker -Cl, -N-piperazine Titanium tetrachloride-mediated
Methyl 7-oxo-5-phenyl-5,6,7,8-tetrahydro-4H-[1,2,3]triazolo[1,5-d][1,4]diazepine-5-carboxylate Triazolo[1,5-d][1,4]diazepine Phenyl; triazole; ester -COOCH₃, -Ph, triazole Multi-step cyclization
7-(Dimethylamino)-3,4,13-trimethoxy-7,8-dihydro-5H-[1,3]dioxolo[4,5-h]isoindolo[1,2-b][3]benzazepin-5-one Isoindolo-benzazepine Dimethylamino; trimethoxy; dioxolane -N(CH₃)₂, -OCH₃, dioxolane Complex heterocyclic fusion
Desmethylclozapine derivatives (e.g., 4g, 4h in ) Benzo[b][1,4]diazepine/oxazepine Coumarin; tetrazole; pyrazolones -O, -N-tetrazole, -CO-coumarin Multi-component coupling reactions

Key Comparison Points:

Core Structure and Ring Systems: The target compound’s benzo[d][1,2]diazepine core differs from dibenzo[b,e][1,4]diazepine () and isoindolo-benzazepine () in ring fusion and nitrogen positioning. These variations influence molecular geometry and binding affinity to biological targets.

Functional Group Diversity :

  • The carbohydrazide (-CONHNH₂) group in the target compound is unique among the compared derivatives, which primarily feature esters (), ketones (), or tertiary amines (). This group may confer hydrogen-bonding capacity or hydrazone-forming reactivity, useful in prodrug design .
  • Methoxy (-OCH₃) and methyl (-CH₃) groups are common in multiple compounds (e.g., ), enhancing lipophilicity and membrane permeability.

In contrast, isoindolo-benzazepine derivatives () require intricate heterocyclic fusion, lowering scalability .

The carbohydrazide moiety may mimic thiosemicarbazides, known for antimicrobial or anticancer properties, suggesting unexplored therapeutic avenues .

Biological Activity

7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide (CAS No. 159324-61-5) is a compound within the benzodiazepine class known for its diverse biological activities. This article explores its pharmacological profiles, including synthesis methods, biological assays, and potential therapeutic applications.

  • Molecular Formula : C14H18N4O3
  • Molar Mass : 290.32 g/mol
  • Structure : The compound features a fused benzodiazepine ring system with methoxy and dimethyl substituents.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate hydrazines with substituted benzodiazepines. Recent advancements have focused on one-pot synthesis techniques that enhance yield and reduce reaction time .

Anticancer Activity

Research indicates that compounds similar to 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that related benzodiazepine derivatives showed higher toxicity against gastric adenocarcinoma cells compared to traditional chemotherapeutics like Paclitaxel .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

  • In Vitro Studies : Benzodiazepine derivatives often display antibacterial and antifungal activities. For example, a series of synthesized benzohydrazides exhibited notable antifungal activity against Botrytis cinerea .

Neuropharmacological Effects

Benzodiazepines are widely recognized for their neuropharmacological effects:

  • Anxiolytic and Sedative Effects : Compounds within this class are typically evaluated for their anxiolytic properties in animal models. Specific studies have indicated that these compounds can act as GABA_A receptor modulators, thereby exhibiting sedative effects similar to established anxiolytics like diazepam .

Research Case Studies

StudyObjectiveFindings
Anticancer Activity Evaluate cytotoxic effects on cancer cell linesSignificant toxicity against MKN-45 gastric adenocarcinoma cells compared to controls .
Antimicrobial Activity Test antifungal activity against Botrytis cinereaNotable antifungal activity observed in synthesized benzohydrazides .
Neuropharmacological Profile Assess anxiolytic effects in animal modelsDemonstrated sedative effects comparable to diazepam .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide, and how can reaction conditions be systematically optimized?

  • Methodological Answer :

  • Begin with retrosynthetic analysis to identify key intermediates (e.g., benzodiazepine core, carbohydrazide moiety). Use factorial design to optimize variables like solvent polarity, temperature, and catalyst loading. For example, a 2³ factorial design can test combinations of ethanol/THF (solvent), 60°C/80°C (temperature), and p-toluenesulfonic acid (catalyst) vs. no catalyst.
  • Monitor reaction progress via TLC/HPLC and characterize intermediates using NMR (¹H/¹³C) and mass spectrometry. Purification via column chromatography (silica gel, gradient elution) ensures high purity (>95%) .
  • Reference Table 1 :
SolventCatalystTemp (°C)Yield (%)Purity (%)
Ethanolp-TSA607297
THFNone805889

Q. How can spectroscopic techniques confirm the structural integrity and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Assign peaks for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and carbohydrazide NH (δ 9.5–10.5 ppm). Compare with simulated spectra from computational tools (e.g., ACD/Labs).
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns against theoretical values.
  • Use HPLC-DAD (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect impurities (e.g., unreacted hydrazide) .

Advanced Research Questions

Q. What in silico strategies predict the binding affinity of this compound to GABA-A receptors, and how can discrepancies between computational and experimental data be resolved?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with GABA-A receptor (PDB ID: 6HUP) to simulate ligand-receptor interactions. Focus on hydrogen bonding with α1-subunit residues (e.g., Tyr159, Thr142).
  • Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding stability. Compare RMSD/RMSF values with experimental IC₅₀ data.
  • Contradiction Analysis : If computational affinity exceeds experimental results (e.g., ΔΔG > 2 kcal/mol), re-evaluate protonation states, solvent models, or receptor flexibility. Cross-validate with alanine scanning mutagenesis .
  • Reference Table 2 :
MethodPredicted ΔG (kcal/mol)Experimental IC₅₀ (nM)
Docking (Vina)-9.2120
MD (AMBER)-8.7110

Q. How does the compound's stability under varying pH and temperature conditions impact its pharmacokinetic profile, and what methodologies assess degradation pathways?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to buffers (pH 1–13, 37°C) and analyze degradation via LC-MS. Identify major degradation products (e.g., hydrolysis of carbohydrazide to carboxylic acid).
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C).
  • Bioavailability Assessment : Simulate intestinal permeability (Caco-2 cell model) and hepatic metabolism (human liver microsomes) to correlate stability with oral bioavailability .

Methodological Framework Integration

  • Link experimental designs to theoretical frameworks , such as the role of benzodiazepines in modulating GABAergic neurotransmission. This guides hypothesis generation (e.g., substituent effects on receptor binding) and data interpretation .
  • Address data contradictions by triangulating results across methods (e.g., docking + mutagenesis + SPR binding assays) to refine mechanistic models .

Data Sources and Validation

  • Prioritize peer-reviewed journals (e.g., European Journal of Pharmaceutical Sciences) over vendor databases. Cross-reference synthesis protocols with analogous benzodiazepine derivatives .
  • Validate computational models using open-access tools (e.g., PubChem BioAssay data) to ensure reproducibility .

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